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1,1,3,3-Tetramethyldisilazane

Microelectronics Photolithography Surface Silylation

1,1,3,3-Tetramethyldisilazane (TMDS) is the technically superior disilazane reagent for processes where throughput, grafting density, and stepwise reactivity are critical. Its low steric demand enables 10× faster vapor-phase silylation of photoresist films vs. HMDSZ at 126 °C, supporting sub-0.30 μm patterning. As a single-source CVD precursor, its superior hydrolytic stability over BDMAS reduces storage complexity while delivering quantified decomposition kinetics (methyl radical: 87.5±7.7 kJ mol⁻¹; DMSA: 32.1±4.8 kJ mol⁻¹) for predictive process control. For mesoporous silica functionalization (SBA-2, MCM-41), TMDS achieves 3.6–4.9× higher silylation efficiency than bulkier disilazanes, maximizing reagent utilization. In sol-gel processing, the preferential Si–N hydrolysis preserves Si–H functionality for secondary crosslinking—a differential reactivity unavailable with fully methylated analogs. Select TMDS for applications demanding maximal surface coverage, accelerated cycle times, and orthogonal Si–N/Si–H bond chemistry.

Molecular Formula C4H13NSi2
Molecular Weight 131.32 g/mol
CAS No. 15933-59-2
Cat. No. B098777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetramethyldisilazane
CAS15933-59-2
Molecular FormulaC4H13NSi2
Molecular Weight131.32 g/mol
Structural Identifiers
SMILESC[Si](C)N[Si](C)C
InChIInChI=1S/C4H13NSi2/c1-6(2)5-7(3)4/h5H,1-4H3
InChIKeyGJWAPAVRQYYSTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3,3-Tetramethyldisilazane (TMDSZ) CAS 15933-59-2: Technical Baseline and Procurement Context


1,1,3,3-Tetramethyldisilazane (TMDSZ, CAS 15933-59-2) is an organosilicon compound classified within the disilazane family, characterized by the molecular formula C₄H₁₅NSi₂, a molecular weight of 133.34 g/mol, and a boiling point of 99–100 °C . TMDSZ possesses reactive Si–N and Si–H bonds and is structurally distinguished from the widely used hexamethyldisilazane (HMDSZ, CAS 999-97-3) by the substitution of two methyl groups with hydrogen atoms [1]. This compound is employed as a silylation reagent, a single-source precursor for chemical vapor deposition (CVD), and a gas chromatographic derivatization agent .

Why 1,1,3,3-Tetramethyldisilazane Cannot Be Replaced by Generic Disilazanes in Critical Applications


Generic substitution of disilazane reagents is not scientifically valid due to profound differences in steric bulk, bond energetics, and hydrolytic stability profiles. The replacement of methyl groups with hydrogen atoms in TMDSZ significantly alters both the steric demand at the silicon center and the activation energy required for key bond cleavages [1][2]. These structural differences manifest as order-of-magnitude variations in silylation reactivity, divergent decomposition pathways during thin-film deposition, and distinct functional group selectivities during hydrolysis [1][3]. The following evidence items quantify these differences to inform reagent selection decisions.

Quantitative Differentiation Evidence for 1,1,3,3-Tetramethyldisilazane: Comparator-Based Performance Data


TMDSZ vs. HMDSZ in Photoresist Silylation: 10× Reactivity Differential

In a comparative study of monofunctional organosilicon silylation agents for AZ 4110 photoresist films, 1,1,3,3-tetramethyldisilazane (TMDSZ) exhibited approximately 10-fold higher reactivity than hexamethyldisilazane (HMDSZ) under identical vapor-phase conditions [1]. TMDSZ demonstrated silylation efficacy comparable to dimethylaminotrimethylsilane, another high-reactivity reagent [1].

Microelectronics Photolithography Surface Silylation

TMDSZ vs. BDMAS as CVD Precursors: Hydrolytic Stability Advantage

A comparative study of single-source precursors for silicon nitride (SiNx) and silicon carbonitride (SiCyNz) thin-film deposition evaluated TMDSZ alongside bis(dimethylamino)silane (BDMAS) [1]. BDMAS undergoes rapid hydrolysis at room temperature, releasing dimethylamine, which precluded further experimental study of its decomposition chemistry [1]. In contrast, TMDSZ demonstrated sufficient hydrolytic stability to permit detailed gas-phase decomposition analysis on hot tungsten and tantalum filaments [1].

Chemical Vapor Deposition Thin Films Semiconductor Processing

TMDSZ vs. HMDSZ Bond Cleavage Energetics: Lower Activation Barriers for CVD

Ab initio computational analysis at the CCSD(T)/6-311++G(d,p)//B3LYP/6-311++G(d,p) theory level revealed that common bond cleavages (Si–N, Si–C, and N–H) require systematically lower energy for TMDSZ than for hexamethyldisilazane (HMDSZ) [1]. Experimental Cat-CVD studies quantified TMDSZ decomposition kinetics: methyl radical (•CH₃) formation exhibited an apparent activation energy (Ea) of 87.5 ± 7.7 kJ mol⁻¹ on tungsten filaments, while 1,1-dimethylsilanimine (DMSA) formation proceeded via two pathways with Ea values of 32.1 ± 4.8 kJ mol⁻¹ (concerted) and 155.0 ± 7.8 kJ mol⁻¹ (stepwise) [1].

Thin-Film Deposition Precursor Chemistry Computational Chemistry

TMDSZ Hydrolysis Selectivity: Silazane Group More Sensitive Than Silicon Hydride

¹H and ²⁹Si liquid NMR spectroscopy studies of TMDSZ hydrolysis-condensation at room temperature over 120 minutes demonstrated that the silazane (Si–N) group is more sensitive to hydrolysis than the silicon hydride (Si–H) group [1]. Silicon hydride functionality persisted in the reaction mixture, while silazane hydrolysis proceeded more rapidly [1]. The low steric hindrance at the silicon hydride moiety was found to influence silazane hydrolysis kinetics, and ammonia released during silazane cleavage catalyzed subsequent silicon hydride hydrolysis [1].

Sol-Gel Processing Siloxane Materials Hydrolysis Kinetics

TMDSZ Silylation Efficiency vs. Bulkier Disilazanes: Steric Advantage Quantified

In a comparative study of disilazane silylation reagents for mesoporous silica SBA-2, TMDSZ (HN(SiHMe₂)₂) achieved a silylation efficiency of 1.98–2.28 mmol SiHMe₂ per gram of silica, whereas the bulkier tetramethyldiphenyldisilazane (HN(SiMe₂Ph)₂) achieved only 0.40–0.63 mmol SiMe₂Ph per gram under identical ambient conditions [1]. For MCM-41 silicas, TMDSZ was identified as the most efficient silylating reagent among a series of disilazanes varying in steric bulk, with surface coverage ranging from 0.74 to 1.85 silyl groups per nm² [2].

Mesoporous Silica Surface Functionalization Silylation Efficiency

TMDSZ in Photoresist Silylation: Demonstrated 0.30 μm Resolution Capability

An investigation of dry-developable resist processes utilizing gas-phase silylation with TMDSZ as the silylation agent on commercial i-line photoresists demonstrated an ultimate resolution of 0.30 μm with vertical sidewall profiles, projected using an i-line stepper with a 0.54 numerical aperture (NA) lens [1]. The process achieved dry development selectivity in the range of 13–15 using oxygen/argon mixtures at 5 mTorr [1].

Photolithography Semiconductor Processing Dry Developable Resists

Validated Application Scenarios for 1,1,3,3-Tetramethyldisilazane Based on Comparative Evidence


High-Speed Vapor-Phase Photoresist Silylation for Semiconductor Lithography

TMDSZ is the technically preferred reagent for vapor-phase silylation of photoresist films when process throughput is a critical constraint. The 10× reactivity advantage over HMDSZ at 126 °C under normal pressure [1] enables significantly reduced cycle times and lower reagent consumption per wafer. The demonstrated 0.30 μm resolution capability with vertical sidewall profiles [2] further validates its suitability for sub-half-micron patterning applications in semiconductor manufacturing.

Single-Source Precursor for SiNx and SiCyNz Thin Films via HWCVD

TMDSZ is a validated single-source precursor for silicon nitride and silicon carbonitride thin-film deposition via hot-wire chemical vapor deposition (HWCVD). Its superior hydrolytic stability relative to BDMAS [1] reduces storage and handling complexity while maintaining process reproducibility. The well-characterized decomposition kinetics on tungsten and tantalum filaments [1], including quantified activation energies for methyl radical (87.5 ± 7.7 kJ mol⁻¹) and DMSA formation (32.1 ± 4.8 kJ mol⁻¹), provide process engineers with predictive control over deposition parameters and film composition.

High-Efficiency Surface Functionalization of Mesoporous Silica Materials

TMDSZ is the optimal disilazane reagent for achieving maximum grafting density on mesoporous silica substrates such as SBA-2 and MCM-41. The 3.6–4.9× higher silylation efficiency compared to bulkier disilazane derivatives [1][2] translates to more efficient reagent utilization and reduced waste. The low steric demand of the SiHMe₂ group enables penetration into confined pore geometries and high surface coverage of silanol functionalities, making TMDSZ the reagent of choice for preparing functionalized silica supports in catalysis, chromatography, and nanocomposite applications.

Controlled Sol-Gel Synthesis of SiOx Materials with Preserved Si–H Functionality

TMDSZ enables stepwise sol-gel processing for SiOx material synthesis wherein the preferential hydrolysis of Si–N bonds initiates network formation while preserving Si–H functionality for subsequent crosslinking or functionalization [1]. The autocatalytic effect of ammonia released during silazane cleavage on Si–H hydrolysis [1] provides a tunable kinetic handle for controlling condensation rates and final material architecture. This differential reactivity profile is not available with fully methylated disilazanes lacking Si–H bonds.

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